molecular formula C19H20N2O2S B4897120 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide

Cat. No. B4897120
M. Wt: 340.4 g/mol
InChI Key: XTZRQCURJMXQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide, also known as DMQD-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit promising anti-tumor, anti-inflammatory, and anti-viral properties. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species in biological systems.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is not yet fully understood. However, studies have suggested that it may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide may also act as a reactive oxygen species scavenger, which could explain its potential as a fluorescent probe.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been found to have antioxidant properties, which could make it useful in protecting against oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is its versatility in various scientific applications. It is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its use in preclinical and clinical trials. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide also has potential as a fluorescent probe for detecting reactive oxygen species in biological systems, and further research is needed to explore this application. Additionally, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide could be modified to improve its properties, such as its solubility and bioavailability, for more effective use in various scientific applications.

Synthesis Methods

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-bromoethyl-2-furanylmethyl ketone, followed by the reaction of the resulting compound with N,N-dimethylpropanamide. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12-6-4-8-16-13(2)10-17(21-18(12)16)24-14(3)19(22)20-11-15-7-5-9-23-15/h4-10,14H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZRQCURJMXQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.